molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No. B180287
CAS RN: 10527-64-7
M. Wt: 296.4 g/mol
InChI Key: QEYZAHKHYSGDJK-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazin-1-yl)ethanol, also known as BZPPE, is a chemical compound with potential psychoactive properties . It is a piperazine derivative, which is a class of compounds known to have central nervous system effects .


Synthesis Analysis

The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol involves several steps. The process begins with N-Benzhydrylpiperazine and 2-chloroethanol . The combined dichloromethane is washed successively with brine, dried over Na2SO4, and evaporated under vacuum to receive the final compound as a solid .


Molecular Structure Analysis

The molecular structure of 2-(4-Benzhydrylpiperazin-1-yl)ethanol is complex. The compound has a molecular weight of 296.40700 . Its molecular formula is C19H24N2O .

Scientific Research Applications

  • Synthesis and Microbial Studies : Compounds including 2-(4-Benzhydrylpiperazin-1-yl)ethanol have been synthesized and screened for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

  • Antimicrobial Activity of Pyridine Derivatives : Another study synthesized similar compounds and tested their in vitro antimicrobial activity. These compounds showed variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Development of Antimicrobial Agents : A study involving the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, related to 2-(4-Benzhydrylpiperazin-1-yl)ethanol, explored their potential as antimicrobial agents. These compounds showed promising results against bacteria and a fungus (Patel & Park, 2015).

  • Analgesic Properties : Research on 1-(2-benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanol and -propanol derivatives, structurally similar to 2-(4-Benzhydrylpiperazin-1-yl)ethanol, revealed that these compounds possess analgesic activities. One compound, in particular, showed higher activity than O-acetyl-salicylic acid (Erdoğan, Debaert, & Cazin, 1991).

  • Synthesis Optimization : A study focused on improving the synthesis method and reaction conditions for benzhydrylpiperazine, which is structurally related to 2-(4-Benzhydrylpiperazin-1-yl)ethanol, using orthogonal experimental design. This method demonstrated efficiency in producing benzhydrylpiperazine with good purity and yield (Du Yu-min, 2008).

Safety And Hazards

The safety information for 2-(4-Benzhydrylpiperazin-1-yl)ethanol includes several precautionary statements, such as P201, P202, P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P281, P301+P310, P302+P352, P303+P361+P353, P304+P340, P308+P313, P312, P314, P321, P330, P331, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The hazard statements include H225 .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZAHKHYSGDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283035
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzhydrylpiperazin-1-yl)ethanol

CAS RN

10527-64-7
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzhydryl-1-piperazineethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BENZHYDRYL-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMR7XC6Q8
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Synthesis routes and methods I

Procedure details

To a mixture of 1-piperazineethanol (11.4 g), potassium carbonate powder (24.3 g) and N,N-dimethylformamide (100 ml) was added dropwise benzhydryl bromide (21.7 g) under stirring. The mixture was stirred at room temperature for 2 hours, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. The solvent was then distilled off and the residue was purified by silica gel chromatography [eluent: hexane-ethyl acetate (2:1)] to give 21.9 g (84.2%) of 4-benzhydryl-1-piperazineethanol as an oil. IR(Neat): 3380 cm-1. NMR(CDCl3)δ: 2.46(10H, broad s), 3.57(2H, t, J=6.5), 4.20(1H, s), 7.03-7.45(12H, m).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of benzhydryl piperazine (7.28 gm) in toluene (35 ml) at room temperature, dimethyl formamide (70 ml), 2-chloroethanol (5 ml) and potassium carbonate (5 gm) were added. The reaction mass was heated to reflux with constant stifling for 14-16 hours. Reaction mass was cooled, filtered, and concentrated under vacuum to get 2-(4-benzhydryl piperazine-1-yl) ethanol (yield: 7.5 gm).
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Burgess, JX Kelly, S Shomloo, S Wittlin… - Journal of medicinal …, 2010 - ACS Publications
We have previously shown that a “reversed chloroquine (RCQ)” molecule, composed of a chloroquine-like moiety and a resistance reversal-like moiety, can overcome chloroquine …
Number of citations: 83 pubs.acs.org

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